![molecular formula C18H17BrN2O5 B5439897 4-{[3-(3-bromophenyl)-2-(2-furoylamino)acryloyl]amino}butanoic acid](/img/structure/B5439897.png)
4-{[3-(3-bromophenyl)-2-(2-furoylamino)acryloyl]amino}butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[3-(3-bromophenyl)-2-(2-furoylamino)acryloyl]amino}butanoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. This compound is also known as BFAABA and is a member of the family of non-steroidal anti-inflammatory drugs (NSAIDs).
Mechanism of Action
The mechanism of action of BFAABA involves the inhibition of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins and other inflammatory mediators. By inhibiting COX-2, BFAABA reduces inflammation and pain. BFAABA also exhibits antiproliferative and proapoptotic effects by inhibiting the activity of nuclear factor-kappa B (NF-κB) and activating the caspase cascade, respectively.
Biochemical and Physiological Effects:
BFAABA has been shown to exhibit anti-inflammatory, analgesic, antiproliferative, and proapoptotic effects in various in vitro and in vivo studies. BFAABA also exhibits low toxicity and high selectivity towards COX-2, making it a potential candidate for the development of new NSAIDs and anticancer drugs.
Advantages and Limitations for Lab Experiments
One of the main advantages of BFAABA is its low toxicity and high selectivity towards COX-2, making it a potential candidate for the development of new NSAIDs and anticancer drugs. However, the yield of the synthesis process is relatively low, and the compound is not readily available commercially, which may limit its use in lab experiments.
Future Directions
For the research on BFAABA include the development of new drugs based on its structure, investigation of its potential applications in the treatment of other diseases, and optimization of the synthesis method.
Synthesis Methods
The synthesis method of BFAABA involves the condensation reaction of 3-bromo-2-furoic acid with N-(tert-butoxycarbonyl)-L-aspartic acid β-lactone, followed by the reaction with 3-aminophenylboronic acid and finally the deprotection of the tert-butoxycarbonyl group. The yield of the synthesis process is around 20-25%.
Scientific Research Applications
BFAABA has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and cancer research. In medicinal chemistry, BFAABA has been shown to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the development of new NSAIDs. In drug discovery, BFAABA has been used as a lead compound for the development of new drugs targeting various diseases, including cancer and Alzheimer's disease. In cancer research, BFAABA has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for the development of new anticancer drugs.
properties
IUPAC Name |
4-[[(E)-3-(3-bromophenyl)-2-(furan-2-carbonylamino)prop-2-enoyl]amino]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O5/c19-13-5-1-4-12(10-13)11-14(17(24)20-8-2-7-16(22)23)21-18(25)15-6-3-9-26-15/h1,3-6,9-11H,2,7-8H2,(H,20,24)(H,21,25)(H,22,23)/b14-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEWVHWAPHCSDDM-SDNWHVSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=C(C(=O)NCCCC(=O)O)NC(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=C(\C(=O)NCCCC(=O)O)/NC(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.